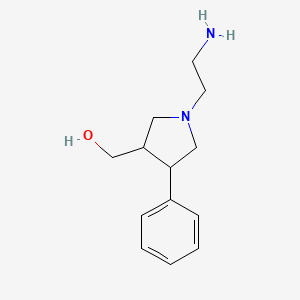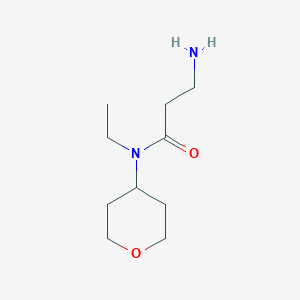![molecular formula C7H10ClN5 B1491173 3-クロロ-5,6-ジヒドロイミダゾ[1,2-a]ピラジン-7(8H)-カルボキシミドアミド CAS No. 2098132-11-5](/img/structure/B1491173.png)
3-クロロ-5,6-ジヒドロイミダゾ[1,2-a]ピラジン-7(8H)-カルボキシミドアミド
説明
The compound “3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide” belongs to a class of compounds known as imidazopyrazines . These are polycyclic aromatic compounds containing an imidazole ring fused to a pyrazine ring . Imidazopyrazines have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
科学的研究の応用
医薬品研究:抗菌剤開発
この化合物は、イミダゾ[1,2-a]ピラジンコアを有しており、生物活性で知られる分子群の一部です。 研究によると、イミダゾ[1,2-a]ピラジンの誘導体は、顕著な抗菌特性を示す 。 クロロ基の存在は、これらの特性を強化する可能性があり、新規抗菌剤の開発のための候補となっています。
有機材料合成:蛍光プローブ
イミダゾ[1,2-a]ピラジン骨格は、蛍光特性を有することが知られており、有機材料の合成に利用できます。 特に、この化合物は、細胞プロセスの可視化を支援する蛍光プローブを生成するために改変できます .
天然物合成:アルカロイド模倣体
イミダゾ[1,2-a]ピラジン構造を持つ化合物は、天然物、特にアルカロイドにしばしば見られます。 この化合物は、アルカロイド模倣体の生成における合成中間体として役立ちます。アルカロイド模倣体は、生物学的経路および潜在的な治療的応用の研究に役立ちます .
生物活性分子設計:キナーゼ阻害剤
3-クロロ-5,6-ジヒドロイミダゾ[1,2-a]ピラジン-7(8H)-カルボキシミドアミドの構造的複雑さは、キナーゼ阻害剤を設計するための有望な骨格となっています。 これらの阻害剤は、腫瘍の増殖と増殖に関与する細胞シグナル伝達経路を調節できるため、がん研究において幅広い用途があります .
ケミカルバイオロジー:タンパク質相互作用研究
この化合物は、生物活性を持つ可能性があるため、タンパク質相互作用を研究するためにケミカルバイオロジーで使用できます。 さまざまなタンパク質や酵素に結合させることで、研究者は生物系に与える影響を観察できます。これは、病気のメカニズムを理解するために不可欠です .
環境科学:汚染物質分解
イミダゾ[1,2-a]ピラジンの誘導体の環境用途に関する研究は、汚染物質分解のための新しい方法の開発につながる可能性があります。 この化合物の構造は、汚染物質と相互作用し、汚染物質の分解を促進し、環境毒性を軽減する可能性があります .
作用機序
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of compounds with a similar pyrrolopyrazine scaffold .
生化学分析
Biochemical Properties
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit kinase inhibitory activity, which is essential in regulating cell signaling pathways. Additionally, it interacts with microbial enzymes, leading to its antimicrobial properties . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical processes within the target organisms.
Cellular Effects
The effects of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Furthermore, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell viability and function.
Molecular Mechanism
At the molecular level, 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase enzymes, which play a pivotal role in cell signaling pathways . By binding to the active sites of these enzymes, the compound prevents their activation and subsequent phosphorylation of target proteins. This inhibition disrupts downstream signaling events, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and consistent modulation of gene expression . These findings suggest that the compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antimicrobial and anti-inflammatory activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or exhibit altered biological activity . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of the compound, while conjugation reactions with glutathione or glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding to plasma proteins influences its bioavailability and tissue distribution . These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide is essential for its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biological activity . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5/c8-5-3-11-6-4-12(7(9)10)1-2-13(5)6/h3H,1-2,4H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBVICXFTJIPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




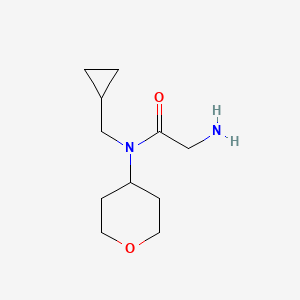
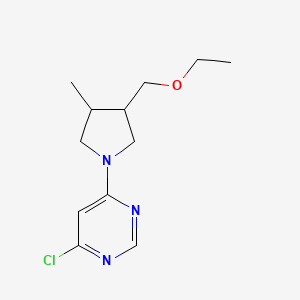
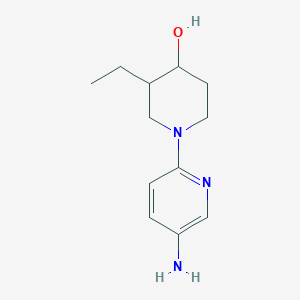
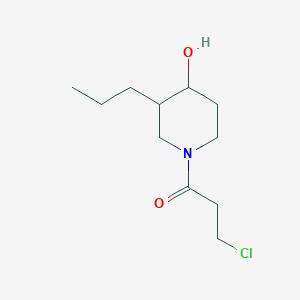
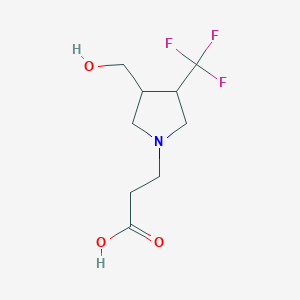
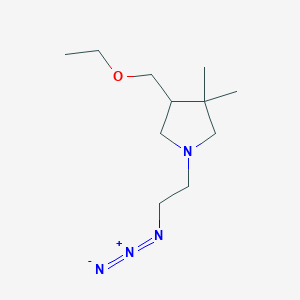
![2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491103.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)
